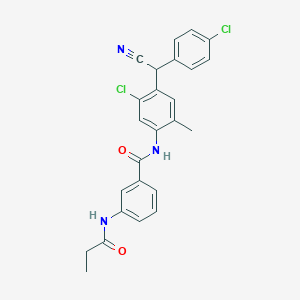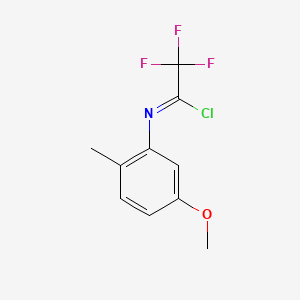
2,2,2-Trifluoro-N-(5-methoxy-2-methylphenyl)acetimidoyl Chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-Trifluoro-N-(5-methoxy-2-methylphenyl)acetimidoyl Chloride is a chemical compound known for its unique structural properties and reactivity. It is characterized by the presence of trifluoromethyl, methoxy, and methyl groups attached to a phenyl ring, along with an acetimidoyl chloride functional group. This compound is used in various chemical syntheses and has applications in different scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-N-(5-methoxy-2-methylphenyl)acetimidoyl Chloride typically involves the reaction of 5-methoxy-2-methylaniline with trifluoroacetic anhydride to form the corresponding trifluoroacetamide. This intermediate is then treated with thionyl chloride to yield the desired acetimidoyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of appropriate solvents to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2,2,2-Trifluoro-N-(5-methoxy-2-methylphenyl)acetimidoyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: The acetimidoyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: In the presence of water or aqueous base, the acetimidoyl chloride group can hydrolyze to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Hydrolysis Conditions: Aqueous base (e.g., sodium hydroxide)
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidized derivatives such as nitro compounds or carboxylic acids.
Reduction Products: Reduced derivatives such as amines or alcohols.
Hydrolysis Products: Carboxylic acids and related compounds.
科学的研究の応用
2,2,2-Trifluoro-N-(5-methoxy-2-methylphenyl)acetimidoyl Chloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various complex molecules.
Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2,2,2-Trifluoro-N-(5-methoxy-2-methylphenyl)acetimidoyl Chloride involves its reactivity with nucleophiles and electrophiles. The trifluoromethyl group enhances the electrophilicity of the acetimidoyl chloride group, making it more reactive towards nucleophilic attack. This reactivity is exploited in various chemical transformations and synthesis processes.
類似化合物との比較
Similar Compounds
- 2,2,2-Trifluoro-N-phenylacetimidoyl Chloride
- 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetimidoyl Chloride
- 2,2,2-Trifluoro-N-(3-methoxyphenyl)acetimidoyl Chloride
Uniqueness
2,2,2-Trifluoro-N-(5-methoxy-2-methylphenyl)acetimidoyl Chloride is unique due to the presence of the methoxy and methyl groups on the phenyl ring, which can influence its reactivity and the types of products formed in chemical reactions. This structural uniqueness makes it a valuable compound in synthetic chemistry and various applications .
特性
分子式 |
C10H9ClF3NO |
|---|---|
分子量 |
251.63 g/mol |
IUPAC名 |
2,2,2-trifluoro-N-(5-methoxy-2-methylphenyl)ethanimidoyl chloride |
InChI |
InChI=1S/C10H9ClF3NO/c1-6-3-4-7(16-2)5-8(6)15-9(11)10(12,13)14/h3-5H,1-2H3 |
InChIキー |
KAFYIRMPXNKVPJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)OC)N=C(C(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


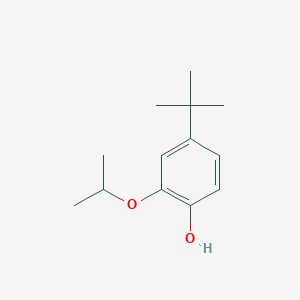
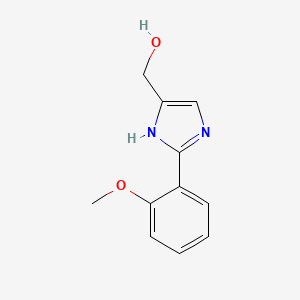
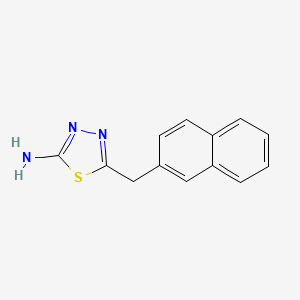

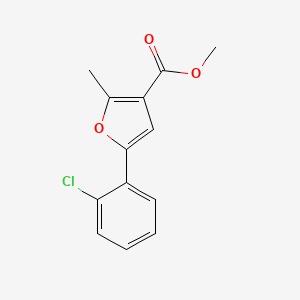

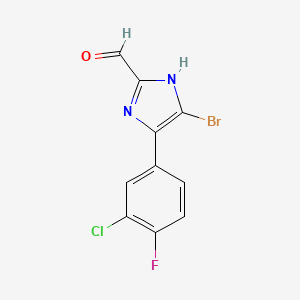
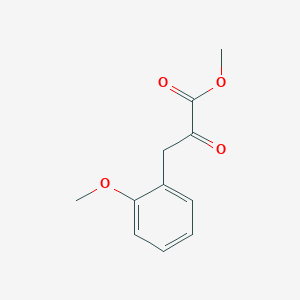
![5-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13691065.png)
![1-[3-Methoxy-5-(trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B13691070.png)

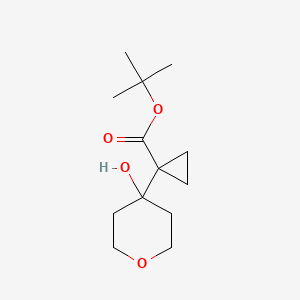
![2-Boc-7-iodo-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13691076.png)
